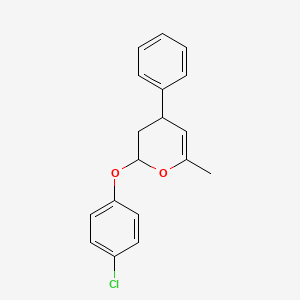
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the etherification reaction of 4-chlorophenol with a suitable precursor under the catalysis of copper oxide or cupric salt. This reaction generates the intermediate 3,4’-dichloro-diphenyl ether, which is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions typically involve temperatures ranging from 0°C to the reflux temperature of the reaction mixture, and the reaction time can vary from 1 to 10 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Uniqueness
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to its specific combination of functional groups and its pyran ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
112725-18-5 |
|---|---|
Fórmula molecular |
C18H17ClO2 |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C18H17ClO2/c1-13-11-15(14-5-3-2-4-6-14)12-18(20-13)21-17-9-7-16(19)8-10-17/h2-11,15,18H,12H2,1H3 |
Clave InChI |
KOURBNQWIMRCPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(O1)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



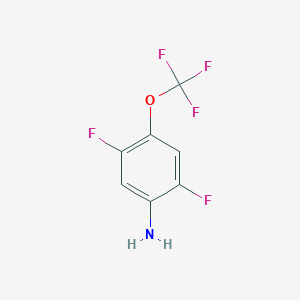
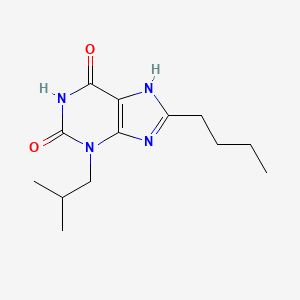

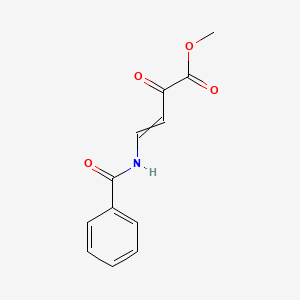


![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
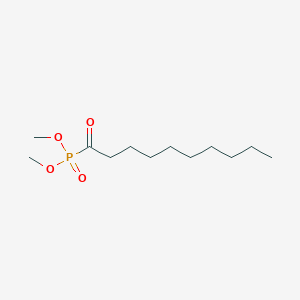
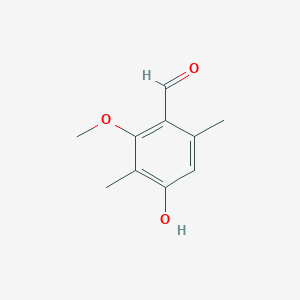
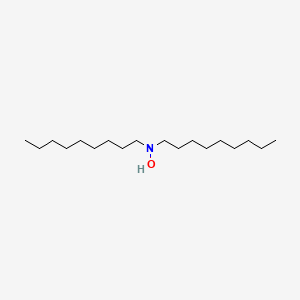

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

